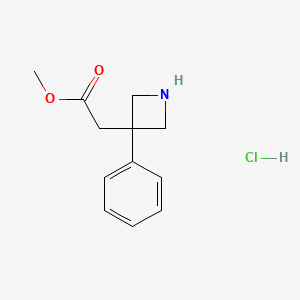

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride

Description

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride is a small organic molecule featuring a four-membered azetidine ring substituted with a phenyl group at the 3-position. The compound is esterified with a methyl group via an acetate linker and exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications. Azetidine derivatives are of significant interest due to their conformational rigidity, which can improve binding specificity in drug design.

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

methyl 2-(3-phenylazetidin-3-yl)acetate;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-11(14)7-12(8-13-9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H |

InChI Key |

MZGAEAQPRCVIGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CNC1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Cycloaddition-Based Synthesis

Overview:

The most prominent method involves a [2+2] cycloaddition reaction, known as the Staudinger reaction, which is widely employed in azetidine synthesis. This approach utilizes imines and ketenes generated in situ to construct the four-membered azetidine ring with high stereoselectivity.

- Preparation of Imine Precursors:

Properly substituted aldehydes react with amines (e.g., aniline derivatives) under reflux in ethanol, yielding imines with high yields (85–96%).

Generation of Ketene Intermediates:

Methyl 3-(chloroformyl)propionate or similar methyl esters are treated with bases or dehydrating agents to produce ketenes in situ.Cycloaddition Reaction:

The imines react with these ketenes via a [2+2] cycloaddition, forming the azetidine core. This process is facilitated by the Staudinger reaction conditions, which can be optimized under microwave irradiation or thermal conditions to improve yield and stereoselectivity.

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reflux in ethanol | 4 hours | 85–96 | |

| Microwave irradiation | 15–25 min at 100°C | 75–78 |

- High stereocontrol

- Direct access to functionalized azetidinones

Multi-step Functionalization via Acylation and Cyclization

Overview:

This pathway involves initial acylation of phenyl and other aromatic groups, followed by cyclization to form the azetidine ring, and esterification to introduce the methyl ester group.

- Preparation of Phenyl-Substituted Carboxylic Acids:

Aromatic acids such as 4-bromobenzoyl or 4-nitrobenzoyl derivatives are synthesized via Friedel-Crafts acylation or halogenation reactions.

Activation of Carboxylic Acids:

Using reagents like Mukaiyama’s reagent or HBTU, the acids are activated to form acyl chlorides or anhydrides.Cyclization with Imine Derivatives:

The activated acids react with imines or amino alcohols under reflux or microwave conditions, leading to azetidine ring formation through intramolecular nucleophilic attack and ring closure.Esterification:

The resultant azetidinones are esterified with methyl alcohol or methylating agents to produce methyl esters.

- Versatile for various aromatic substitutions

- Suitable for scale-up

Microwave-Assisted Synthesis

Overview:

Microwave irradiation significantly accelerates the cyclization and esterification steps, leading to higher yields and shorter reaction times.

- Reactants such as phenylacrylic acids and imines are combined with reagents like Mukaiyama’s reagent and triethylamine in solvents like dichloromethane.

- The mixture is subjected to microwave irradiation at 100°C for 15–25 minutes, which facilitates rapid cycloaddition and esterification.

Optimized Conditions & Yields:

| Reaction | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bis-β-lactam formation | CH2Cl2 | 100°C | 15–25 min | 75–78 |

- Reduced reaction times

- Improved yields and stereoselectivity

Salt Formation: Hydrochloride Salt

Post-synthesis, the free base azetidine derivatives are converted into their hydrochloride salts for stability and bioavailability. This is achieved by treating the free base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol), followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Insights from Structural Variations

Azetidine Substitution Effects: Phenyl Group (Target Compound): Introduces significant lipophilicity, favoring passive diffusion across biological membranes. Fluorine (CID 617718-46-4): The electronegative fluorine atom improves metabolic stability and may alter binding kinetics in biological targets compared to the phenyl group .

Ester vs. Acid Functionality :

- Methyl/ethyl esters (Target, CID 125041879) are more hydrolytically labile than carboxylic acids (CID 122164498), impacting shelf life and in vivo stability. The ethyl ester in CID 125041879 may exhibit slower hydrolysis than the methyl ester in the target compound due to steric effects .

Salt Forms: Hydrochloride salts improve aqueous solubility across all compounds, critical for formulation.

Computational and Crystallographic Insights

- Structural Analysis : Tools like SHELX and ORTEP-3 are critical for resolving azetidine ring conformations and salt interactions. For example, the phenyl group in the target compound may induce torsional strain in the azetidine ring, affecting crystallographic packing .

- Lumping Strategies : Compounds with similar substituents (e.g., methyl, hydroxy) may be grouped in metabolic or environmental studies, though structural nuances (e.g., phenyl vs. fluorine) require distinct evaluation .

Q & A

Advanced Research Question

- log P Estimation : Use fragment-based methods (e.g., XLogP3) or quantum mechanical calculations (COSMO-RS). Experimental validation via shake-flask assays (octanol/water) is recommended.

- Solubility Prediction : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) correlate with experimental solubility profiles.

Discrepancies between predicted and observed values may indicate unmodeled ion-pairing effects in aqueous media.

How does this compound compare structurally to related azetidine derivatives in receptor binding?

Advanced Research Question

Key structural differentiators include:

- Ester vs. Carboxylic Acid : The methyl ester enhances membrane permeability but may reduce target affinity (e.g., vs. carboxylic acid derivatives in enzyme inhibition).

- Phenyl vs. Alkyl Substituents : Aromatic groups improve π-π stacking with hydrophobic receptor pockets (e.g., dopamine D2 receptors).

Perform competitive binding assays (e.g., SPR or ITC) to quantify affinity differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.